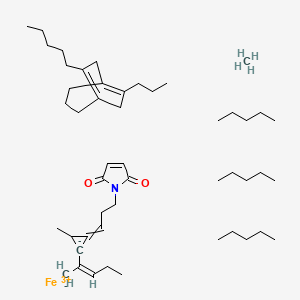![molecular formula C48H62Br2O6 B6288742 Tetrapentyloxy-dibromo-dihydroxycalix[4]arene CAS No. 2622208-41-5](/img/structure/B6288742.png)
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapentyloxy-dibromo-dihydroxycalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers composed of phenolic units linked by methylene bridges. This particular compound is characterized by the presence of four phenyl rings, each substituted with pentyloxy groups, and two bromine atoms, along with two hydroxyl groups. Calixarenes are known for their unique structural properties, which make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrapentyloxy-dibromo-dihydroxycalix4arene typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene scaffold. Subsequent bromination and alkylation reactions introduce the bromine and pentyloxy substituents, respectively. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids .
Industrial Production Methods: Industrial production of calixarenes, including tetrapentyloxy-dibromo-dihydroxycalix4arene, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
化学反応の分析
Types of Reactions: Tetrapentyloxy-dibromo-dihydroxycalix4arene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include quinones, hydrogenated derivatives, and various substituted calixarenes, depending on the specific reagents and conditions used.
科学的研究の応用
Tetrapentyloxy-dibromo-dihydroxycalix4arene has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules.
Biology: Employed in the design of biosensors and drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in cancer therapy as a carrier for anticancer drugs.
Industry: Utilized in the development of advanced materials, such as calixarene-based polymers and nanomaterials
作用機序
The mechanism of action of tetrapentyloxy-dibromo-dihydroxycalix4arene involves its ability to form host-guest complexes with various molecules. The phenolic hydroxyl groups and the pentyloxy substituents provide multiple binding sites for interactions with guest molecules. This compound can encapsulate small molecules, ions, or even larger biomolecules, facilitating their transport and stabilization. The molecular targets and pathways involved depend on the specific application, such as drug delivery or molecular recognition.
類似化合物との比較
- Tetrapentyloxy-dihydroxycalix4arene: Lacks the bromine substituents but has similar structural features.
- Tetra-tert-butyl-calix4arene: Substituted with tert-butyl groups instead of pentyloxy groups.
- Calix 4resorcinarene: Composed of resorcinol units instead of phenol units .
Uniqueness: Tetrapentyloxy-dibromo-dihydroxycalix4arene is unique due to the presence of both bromine and pentyloxy substituents, which enhance its ability to form stable complexes and increase its solubility in organic solvents. These features make it particularly valuable in applications requiring strong host-guest interactions and solubility in non-aqueous environments.
特性
IUPAC Name |
11,23-dibromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H62Br2O6/c1-5-9-13-17-53-45-33-21-37-29-43(51)31-39(47(37)55-19-15-11-7-3)23-35-27-42(50)28-36(46(35)54-18-14-10-6-2)24-40-32-44(52)30-38(22-34(45)26-41(49)25-33)48(40)56-20-16-12-8-4/h25-32,51-52H,5-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPQWELWMWWTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)O)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)O)OCCCCC)OCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H62Br2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![Calix[8]quinone](/img/structure/B6288685.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)

